[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
CAS No.:
Cat. No.: VC17196709
Molecular Formula: C24H32O6
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32O6 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
| Standard InChI | InChI=1S/C24H32O6/c1-12-15-7-8-16-23(6)10-9-18(27)22(4,5)17(23)11-19(29-13(2)25)24(16,20(12)28)21(15)30-14(3)26/h15-17,19,21H,1,7-11H2,2-6H3/t15-,16-,17+,19+,21+,23-,24-/m0/s1 |
| Standard InChI Key | SSZYTFVVHZMNKM-HQYKWGRBSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14[C@@H]([C@@H](CC3)C(=C)C4=O)OC(=O)C)C |
| Canonical SMILES | CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)OC(=O)C)C)(C)C |
Introduction
Chemical Structure and Stereochemical Configuration
The molecular architecture of [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is defined by a tetracyclic core comprising four fused rings: three six-membered and one five-membered ring. The stereochemical arrangement of its chiral centers is critical to its biological interactions and synthetic accessibility. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>32</sub>O<sub>6</sub> |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | [(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
| Stereochemistry | 7 chiral centers (1R,2R,4S,9R,10S,13S,16R) |
| Functional Groups | Acetyloxy, ketone, methylidene |
The compound’s isomeric SMILES notation, CC(=O)O[C@@H]1CCC([C@@H]2[C@@]1([C@@H]3CC[C@@H]4[C@H]([C@@]3([C@@H](C2)OC(=O)C)C(=O)C4=C)O)C)(C)C, highlights the spatial arrangement of its substituents. The presence of two acetyloxy groups at positions 2 and 16, coupled with ketone functionalities at positions 6 and 15, contributes to its polarity and potential reactivity.
Synthesis and Preparation Strategies
The synthesis of this compound involves multi-step organic reactions, leveraging cyclization and functional group modifications to construct its tetracyclic framework. A generalized approach includes:
-
Core Ring Formation: Cyclization of a geranylgeranyl pyrophosphate precursor via cationic mechanisms, typical in diterpenoid biosynthesis, forms the initial bicyclic structure .
-
Oxidative Modifications: Introduction of ketone groups at positions 6 and 15 through selective oxidation reactions.
-
Acetylation: Esterification of hydroxyl groups at positions 2 and 16 using acetyl chloride or anhydride under basic conditions.
-
Stereochemical Control: Chiral resolution techniques or asymmetric synthesis ensure the correct configuration at all seven chiral centers.
Challenges in synthesis include maintaining regioselectivity during acetylation and avoiding epimerization at sensitive chiral centers. Advances in catalytic asymmetric synthesis and protecting group strategies are critical to improving yields.
Physical and Chemical Properties
While experimental data on this specific compound remain limited, its structural analogs provide insights into its likely properties:
| Property | Value |
|---|---|
| Topological Polar Surface Area | ~90 Ų (estimated) |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
| Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DMSO, chloroform) |
The compound’s low polar surface area and moderate LogP suggest limited water solubility but favorable membrane permeability, a trait shared with bioactive diterpenoids .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume